6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one
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Overview
Description
6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1,5-naphthyridin-2(1H)-one: Lacks the chlorine substituent.
6-bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one: Similar structure with a bromine substituent instead of chlorine.
6-methyl-3,4-dihydro-1,5-naphthyridin-2(1H)-one: Contains a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one can influence its reactivity and biological activity, making it unique compared to its analogs. Chlorine can affect the compound’s lipophilicity, electronic properties, and ability to interact with biological targets.
Properties
IUPAC Name |
6-chloro-3,4-dihydro-1H-1,5-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-3-1-6-5(10-7)2-4-8(12)11-6/h1,3H,2,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGKPBXCOAFXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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